molecular formula C10H10N2 B2722158 3-Cyclopropylimidazo[1,5-a]pyridine CAS No. 1431656-20-0

3-Cyclopropylimidazo[1,5-a]pyridine

Cat. No.: B2722158
CAS No.: 1431656-20-0
M. Wt: 158.204
InChI Key: DBVWFKFSJSQZDG-UHFFFAOYSA-N
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Description

3-Cyclopropylimidazo[1,5-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound features a fused bicyclic structure consisting of an imidazole ring and a pyridine ring, with a cyclopropyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylimidazo[1,5-a]pyridine can be achieved through several methodologies, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One notable method involves the Mg3N2-assisted one-pot annulation strategy, which utilizes 2-pyridyl ketones and alkyl glyoxylates or aldehydes to form the imidazo[1,5-a]pyridine core with high yield .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high purity and yield. These methods often rely on the availability of starting materials and the optimization of reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated imidazo[1,5-a]pyridine derivatives .

Scientific Research Applications

3-Cyclopropylimidazo[1,5-a]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

3-Cyclopropylimidazo[1,5-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, which enable its diverse applications in various scientific fields.

Properties

IUPAC Name

3-cyclopropylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-6-12-9(3-1)7-11-10(12)8-4-5-8/h1-3,6-8H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVWFKFSJSQZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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